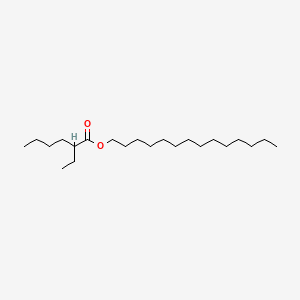

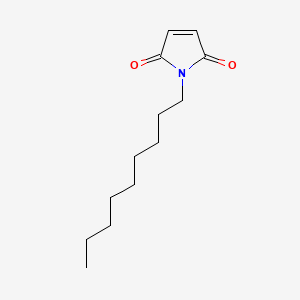

N-Nonylmaleimide

Vue d'ensemble

Description

“N-Methylmaleimide” is a naturally-occurring organic compound with the formula of C5H5NO2 . It’s an alkene that is reactive toward thiols and is commonly used to modify cysteine residues in proteins and peptides .

Synthesis Analysis

The synthesis of a substituted N-phenylmaleimide can be achieved in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .Molecular Structure Analysis

Quantitative NOE methods in NMR are an important tool for 3D structural analysis of small molecules . X-ray crystallography can also be used to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis

Reactions between thiols and functional maleimide groups are often exploited to conjugate and display thiol-containing (bio)molecules on nanoparticle surfaces . NEM is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .Physical And Chemical Properties Analysis

Nanomaterials are different compared to micro- or bulk materials. They have novel or enhanced physicochemical properties including mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Applications De Recherche Scientifique

Toxic Effects on Plants Studies highlight the presence of NP in plants, with levels found to exceed no observable effect levels (NOEL) by a significant margin. This poses a risk not only to consumer health but also burdens the plant's natural defense system, potentially leading to growth disorders. Plants exposed to NP exhibit signs of growth reduction, changes in organelle structure, and oxidative damage. Such adverse effects may hinder efforts towards food security and the achievement of sustainable development goals (de Bruin et al., 2019).

Toxic Effects on Human Health and Wildlife NP, due to its weak estrogenic activity, affects the estrogen receptor (ER) and is associated with negative impacts on male fertility, such as disruptions in spermatogenesis and sperm quality. The comprehensive review of the literature underlines the endocrine-disrupting (ED) effects of NP, manifesting through interference with ER and causing perturbations in the male reproductive tract. This evidence underscores the urgency of addressing the potential health risks associated with the continuous use of NP and related compounds (Noorimotlagh et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

1-nonylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(14)16/h9-10H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJAMUMWPRRGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333585 | |

| Record name | N-Nonylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nonylmaleimide | |

CAS RN |

20458-51-9 | |

| Record name | N-Nonylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)

![N,N-diethyl-4-[(E)-(phenylimino)methyl]aniline](/img/structure/B1614926.png)